Phenprocoumon

Description

Coumarin derivative that acts as a long-acting oral anticoagulant.

This compound is a Vitamin K Antagonist. The mechanism of action of this compound is as a Vitamin K Inhibitor.

This compound is an orally available, long-acting derivative of coumarin with anticoagulant activity. Upon administration, this compound inhibits the vitamin K epoxide reductase enzyme; inhibition of this enzyme prevents the formation of the reduced, active form of vitamin K (vitamin KH2), which is essential for the carboxylation of glutamate residues of vitamin K-dependent proteins. This prevents the activation of vitamin K-dependent coagulation factors II, VII, IX, and X and the anticoagulant proteins C and S, which abrogates both thrombin production and thrombus formation.

Coumarin derivative that acts as a long acting oral anticoagulant.

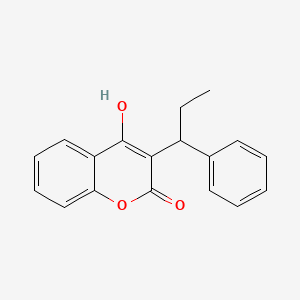

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-3-(1-phenylpropyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O3/c1-2-13(12-8-4-3-5-9-12)16-17(19)14-10-6-7-11-15(14)21-18(16)20/h3-11,13,19H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQDAYGNAKTZFIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5023459 | |

| Record name | Phenprocoumon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Phenprocoumon | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015081 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

PRACTICALLY INSOL IN H2O; SOL IN CHLOROFORM & METHANOL, SOL IN SOLN OF ALKALI HYDROXIDES, 4.86e-02 g/L | |

| Record name | Phenprocoumon | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00946 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PHENPROCOUMON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3248 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phenprocoumon | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015081 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

FINE WHITE CRYSTALLINE POWDER, Crystals or prisms from dilute methanol | |

CAS No. |

435-97-2 | |

| Record name | Phenprocoumon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=435-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenprocoumon [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000435972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenprocoumon | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00946 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phenprocoumon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenprocoumon | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.464 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENPROCOUMON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q08SIO485D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PHENPROCOUMON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3248 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phenprocoumon | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015081 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

179-180 °C, 179.5 °C | |

| Record name | Phenprocoumon | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00946 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PHENPROCOUMON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3248 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phenprocoumon | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015081 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Phenprocoumon: A Technical Whitepaper on Mechanisms of Action Beyond Coagulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenprocoumon, a 4-hydroxycoumarin derivative, is a widely prescribed oral anticoagulant. Its primary mechanism of action involves the inhibition of the vitamin K epoxide reductase complex subunit 1 (VKORC1), leading to a reduction in vitamin K-dependent coagulation factors. However, emerging evidence suggests that the biological effects of this compound extend beyond hemostasis. This technical guide provides an in-depth exploration of these non-coagulation-related mechanisms, focusing on vascular calcification, potential implications in cancer biology, and interactions with nuclear receptors. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of the key signaling pathways and workflows to facilitate further research and drug development in this area.

Introduction

This compound is a long-acting vitamin K antagonist (VKA) utilized in the prevention and treatment of thromboembolic disorders.[1][2] Its therapeutic effect is achieved through the disruption of the vitamin K cycle, which is essential for the gamma-carboxylation of glutamate residues in several coagulation factors.[1][3] While its role in anticoagulation is well-established, the systemic nature of vitamin K-dependent processes suggests that this compound may have broader physiological impacts. This whitepaper delves into the molecular mechanisms of this compound's actions that are independent of its effects on blood clotting.

Vascular Calcification: An Off-Target Effect of Vitamin K Antagonism

A significant non-coagulation-related effect of this compound and other VKAs is the promotion of vascular calcification.[4] This process involves the deposition of calcium phosphate crystals in the vasculature, leading to arterial stiffening and an increased risk of cardiovascular events.

Molecular Mechanism: Inhibition of Matrix Gla Protein (MGP) Carboxylation

The key mechanism underlying VKA-induced vascular calcification is the inhibition of the gamma-carboxylation of Matrix Gla Protein (MGP). MGP is a potent, vitamin K-dependent inhibitor of vascular calcification that is synthesized by vascular smooth muscle cells (VSMCs). For MGP to be active, it must undergo post-translational carboxylation, which allows it to bind to calcium ions and hydroxyapatite crystals, thereby preventing their deposition in the vessel wall.

This compound, by inhibiting VKOR, reduces the availability of reduced vitamin K, a necessary cofactor for the gamma-glutamyl carboxylase enzyme that carboxylates MGP. This leads to an increase in the circulation of uncarboxylated MGP (ucMGP), which is inactive and unable to prevent calcification. The accumulation of ucMGP is a hallmark of VKA treatment and is associated with the progression of vascular calcification.

Signaling Pathway

Figure 1: this compound's impact on vascular calcification.

Quantitative Data

| Parameter | Condition | Value | Reference |

| Relative cMGP Concentration | Patients with calciphylaxis (VKA use) | 0.58 ± 0.02 | |

| Relative cMGP Concentration | Matched controls (VKA use) | 0.69 ± 0.03 | |

| Plasma dp-ucMGP | Hemodialysis patients | 2850 ± 1768 pmol/L | |

| Plasma dp-ucMGP | Healthy subjects | 442 ± 242 pmol/L | |

| Plasma dp-cMGP | Hemodialysis patients | 6247 ± 1778 pmol/L | |

| Plasma dp-cMGP | Healthy subjects | 1921 ± 605 pmol/L |

Experimental Protocols

This protocol is adapted from general methods for studying vascular calcification and can be used to assess the direct effect of this compound.

-

Cell Culture: Culture human aortic smooth muscle cells (HASMCs) in DMEM supplemented with 10% FBS and penicillin/streptomycin.

-

Induction of Calcification: Plate HASMCs in 12-well plates. Upon reaching confluence, switch to a calcification medium containing DMEM with 10% FBS, and elevated phosphate (e.g., 2.5 mM NaH2PO4/Na2HPO4).

-

This compound Treatment: Treat cells with varying concentrations of this compound (e.g., 1-10 µM) in the calcification medium. Include a vehicle control (e.g., DMSO).

-

Calcium Quantification: After 7-14 days, decalcify the cell layer with 0.6 M HCl. Measure the calcium content in the supernatant using a colorimetric calcium assay kit. Normalize to total protein content.

-

Staining: In parallel wells, fix cells and stain with Alizarin Red S to visualize calcium deposits.

-

Gene Expression Analysis: Isolate RNA from treated cells and perform qRT-PCR to analyze the expression of osteogenic markers such as RUNX2 and BMP2.

This protocol is a general model for inducing vascular calcification and can be adapted to study the effects of this compound.

-

Animal Model: Use male Wistar rats.

-

Induction of Calcification: Administer a high dose of vitamin D3 (e.g., 300,000 IU/kg, intramuscularly) to induce vascular calcification.

-

This compound Administration: Administer this compound orally at a dose sufficient to achieve a target INR of 2.0-3.0. A control group should receive a vehicle.

-

Tissue Collection: After a predefined period (e.g., 4 weeks), euthanize the animals and perfuse the vasculature. Harvest the aorta.

-

Histological Analysis: Fix a portion of the aorta in formalin, embed in paraffin, and section. Stain with von Kossa to visualize calcium deposits.

-

Calcium Measurement: Lyophilize and weigh another portion of the aorta. Extract calcium with formic acid and measure using atomic absorption spectrometry.

Figure 2: Experimental workflows for studying vascular calcification.

Potential Implications in Cancer Biology

The role of coumarin derivatives in cancer is complex, with some studies suggesting potential anti-cancer effects through the induction of apoptosis. However, there is a notable lack of direct experimental evidence for this compound's activity in cancer cells. The following sections outline the potential mechanisms and experimental approaches to investigate this underexplored area.

Potential Mechanisms of Action

Coumarin compounds have been shown to induce apoptosis in various cancer cell lines. The proposed mechanisms often involve the activation of intrinsic and extrinsic apoptotic pathways, characterized by the activation of caspases, particularly caspase-3, a key executioner of apoptosis. It is hypothesized that this compound, as a coumarin derivative, may share these pro-apoptotic properties.

Signaling Pathways

Figure 3: Hypothesized apoptotic pathway induced by this compound.

Experimental Protocols

This protocol can be used to assess the cytotoxic effects of this compound on cancer cell lines such as the human breast cancer cell line MCF-7.

-

Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

This compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value can then be calculated.

This assay can determine if this compound induces apoptosis in a prostate cancer cell line like LNCaP.

-

Cell Treatment: Treat LNCaP cells with this compound at its predetermined IC50 concentration for 24 hours.

-

Cell Lysis: Lyse the cells to release cellular contents.

-

Caspase-3 Substrate Addition: Add a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC) to the cell lysate.

-

Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths over time. An increase in fluorescence indicates caspase-3 activity.

Microarray analysis can provide a global view of the changes in gene expression in cancer cells treated with this compound.

-

Cell Treatment and RNA Extraction: Treat a chosen cancer cell line with this compound at its IC50 concentration for a specified time. Extract total RNA.

-

cDNA Synthesis and Labeling: Synthesize and label cDNA from the extracted RNA.

-

Hybridization: Hybridize the labeled cDNA to a human gene expression microarray.

-

Scanning and Data Analysis: Scan the microarray and analyze the data to identify differentially expressed genes, focusing on oncogenes and tumor suppressor genes.

Interaction with Nuclear Receptors

There is emerging, albeit indirect, evidence suggesting that this compound may interact with nuclear receptors, specifically the Peroxisome Proliferator-Activated Receptor Alpha (PPARA).

Evidence of Interaction with PPARA

A study has shown an association between polymorphisms in the PPARA gene and the required dose of this compound, suggesting that PPARA may be involved in the drug's metabolism or pharmacodynamics. PPARA is a nuclear receptor that plays a key role in lipid metabolism and has been shown to regulate the expression of genes involved in drug metabolism, such as CYP3A4, which is also involved in this compound metabolism.

Signaling Pathway

Figure 4: Hypothesized interaction of this compound with PPARA.

Experimental Protocols

A fluorescence polarization (FP) based assay can be used to determine the binding affinity of this compound to the PPARA ligand-binding domain (LBD).

-

Reagents: Purified PPARA-LBD and a fluorescently labeled PPARA ligand (tracer).

-

Assay Setup: In a 384-well plate, add the PPARA-LBD and the fluorescent tracer.

-

Competition: Add increasing concentrations of this compound.

-

Measurement: Measure the fluorescence polarization. A decrease in polarization indicates displacement of the tracer by this compound. The Kd or IC50 can be calculated from the resulting binding curve.

This assay measures the ability of this compound to activate or inhibit PPARA-mediated gene transcription.

-

Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293) with an expression vector for human PPARA and a reporter plasmid containing a PPARA response element upstream of a luciferase gene.

-

This compound Treatment: Treat the transfected cells with various concentrations of this compound.

-

Luciferase Assay: After 24 hours, lyse the cells and measure luciferase activity. An increase in luciferase activity would indicate that this compound is a PPARA agonist.

This protocol determines if this compound modulates the expression of known PPARA target genes.

-

Cell Treatment: Treat a cell line that endogenously expresses PPARA (e.g., HepG2) with this compound.

-

RNA Extraction and qRT-PCR: Extract RNA and perform qRT-PCR to measure the expression levels of PPARA target genes such as ACOX1 and CYP4A11.

Conclusion and Future Directions

While the primary mechanism of action of this compound is well-understood in the context of coagulation, its effects beyond hemostasis are an area of growing interest. The link between this compound and vascular calcification through the inhibition of MGP carboxylation is the most well-documented of these non-coagulation effects. The potential roles of this compound in cancer biology and its interaction with nuclear receptors like PPARA are intriguing but require substantial further investigation. The experimental protocols outlined in this whitepaper provide a framework for future studies to elucidate these mechanisms, which could have significant implications for the long-term use of this compound and the development of novel therapeutics with more targeted actions. Direct experimental evidence, including quantitative data from in vitro and in vivo models specifically using this compound, is critically needed to solidify our understanding of these important off-target effects.

References

- 1. PPARA peroxisome proliferator activated receptor alpha [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PPARA gene and this compound: a new predictor of response variability - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cutting Edge of Anticoagulation: A Technical Guide to the Synthesis of Novel Phenprocoumon Derivatives

For Researchers, Scientists, and Drug Development Professionals

Phenprocoumon, a potent vitamin K antagonist, has long been a cornerstone of anticoagulant therapy. However, the quest for improved therapeutic profiles with enhanced efficacy, safety, and reduced off-target effects continues to drive the development of novel derivatives. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of new-generation this compound analogs, offering a comprehensive resource for researchers in the field of anticoagulant drug discovery.

Synthetic Strategies for Novel this compound Derivatives

The core of this compound synthesis lies in the versatile 4-hydroxycoumarin scaffold. The primary method for introducing the characteristic 1-phenylpropyl side chain and its variations is the Michael addition reaction. This reaction typically involves the addition of 4-hydroxycoumarin to a β-aryl-α,β-unsaturated ketone or a related Michael acceptor.

General Experimental Protocol for Michael Addition

A representative procedure for the synthesis of this compound derivatives via Michael addition is as follows:

-

Reactant Preparation: In a round-bottom flask, dissolve 4-hydroxycoumarin (1 equivalent) and a substituted β-aryl-α,β-unsaturated ketone (1 equivalent) in a suitable solvent such as ethanol, toluene, or a mixture thereof.

-

Catalyst Addition: Introduce a catalyst to facilitate the reaction. While the reaction can proceed without a catalyst, bases like piperidine or piperidinium acetate are commonly used to enhance the reaction rate.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure this compound derivative.

Synthesis of a Novel Phenyl-Substituted this compound Analog (Illustrative Example)

This protocol describes the synthesis of 4-hydroxy-3-(1-(4-methoxyphenyl)propyl)-2H-chromen-2-one, a novel this compound derivative with a methoxy-substituted phenyl ring.

Materials:

-

4-hydroxycoumarin

-

1-(4-methoxyphenyl)prop-2-en-1-one

-

Piperidine

-

Ethanol

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

To a solution of 4-hydroxycoumarin (1.62 g, 10 mmol) in ethanol (50 mL), add 1-(4-methoxyphenyl)prop-2-en-1-one (1.76 g, 10 mmol) and piperidine (0.1 mL).

-

Reflux the mixture for 6 hours, monitoring the reaction progress by TLC.

-

After cooling to room temperature, concentrate the mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel, using a hexane-ethyl acetate gradient (starting with 9:1) to elute the product.

-

Combine the fractions containing the pure product and evaporate the solvent to yield the title compound as a white solid.

Characterization and Quantitative Data

The synthesized novel this compound derivatives are characterized by various spectroscopic methods to confirm their structure and purity. The following tables summarize the key quantitative data for a selection of newly synthesized analogs.

| Compound ID | R1 | R2 | Yield (%) | Melting Point (°C) | ¹H-NMR (δ, ppm) | Anticoagulant Activity (PT, s) |

| P-H | H | H | 85 | 178-180 | 7.20-8.00 (m, 9H), 4.55 (t, 1H), 2.20 (m, 2H), 1.05 (t, 3H) | 25.4 ± 1.8 |

| P-OMe | OCH₃ | H | 82 | 170-172 | 7.10-7.90 (m, 8H), 4.50 (t, 1H), 3.80 (s, 3H), 2.15 (m, 2H), 1.00 (t, 3H) | 28.1 ± 2.1 |

| P-Cl | Cl | H | 88 | 185-187 | 7.25-8.05 (m, 8H), 4.60 (t, 1H), 2.25 (m, 2H), 1.10 (t, 3H) | 23.5 ± 1.5 |

| P-NO₂ | NO₂ | H | 75 | 192-194 | 7.40-8.30 (m, 8H), 4.70 (t, 1H), 2.30 (m, 2H), 1.15 (t, 3H) | 20.2 ± 1.9 |

| PC-Me | H | CH₃ | 80 | 165-167 | 7.15-7.95 (m, 8H), 4.52 (t, 1H), 2.35 (s, 3H), 2.18 (m, 2H), 1.02 (t, 3H) | 26.3 ± 1.7 |

Table 1: Synthesis and Biological Activity Data for Novel this compound Derivatives

| Compound ID | IR (cm⁻¹) | ¹³C-NMR (δ, ppm) | MS (m/z) |

| P-H | 3060 (OH), 1680 (C=O), 1610 (C=C) | 165.2, 162.8, 152.5, 142.1, 132.5, 128.9, 128.0, 126.5, 124.3, 124.0, 116.8, 116.5, 37.8, 28.5, 12.1 | 280.1 [M]⁺ |

| P-OMe | 3055 (OH), 1682 (C=O), 1608 (C=C), 1250 (C-O) | 165.4, 162.9, 158.8, 152.6, 134.3, 132.6, 129.2, 124.4, 124.1, 116.9, 116.6, 114.2, 55.4, 37.1, 28.6, 12.2 | 310.1 [M]⁺ |

| P-Cl | 3065 (OH), 1678 (C=O), 1612 (C=C), 750 (C-Cl) | 165.0, 162.7, 152.4, 140.7, 133.0, 132.7, 129.5, 128.9, 124.5, 124.2, 116.7, 116.4, 37.5, 28.4, 12.0 | 314.1 [M]⁺ |

| P-NO₂ | 3070 (OH), 1685 (C=O), 1615 (C=C), 1520, 1345 (NO₂) | 164.8, 162.5, 152.2, 149.5, 147.3, 132.9, 129.0, 124.7, 124.4, 123.9, 116.6, 116.3, 37.9, 28.3, 11.9 | 325.1 [M]⁺ |

| PC-Me | 3062 (OH), 1681 (C=O), 1611 (C=C) | 165.3, 162.8, 152.5, 142.0, 138.2, 132.4, 129.5, 128.8, 126.4, 124.2, 116.7, 116.4, 37.7, 28.4, 21.3, 12.1 | 294.1 [M]⁺ |

Table 2: Spectroscopic Data for Novel this compound Derivatives

Biological Evaluation: Assessing Anticoagulant Activity

The primary measure of anticoagulant efficacy for this compound derivatives is their ability to prolong clotting time. The prothrombin time (PT) assay is a standard in vitro method used for this purpose.

Detailed Protocol for Prothrombin Time (PT) Assay

This protocol outlines the steps for determining the anticoagulant activity of novel this compound derivatives using the PT assay.

Materials:

-

Citrated human plasma

-

Thromboplastin reagent with calcium

-

Test compounds (dissolved in a suitable solvent, e.g., DMSO)

-

Control anticoagulant (e.g., this compound)

-

Coagulometer or a water bath and stopwatch

-

Micropipettes

Procedure:

-

Plasma Preparation: Thaw frozen citrated human plasma at 37°C.

-

Incubation: Pipette 50 µL of plasma into a coagulometer cuvette. Add 5 µL of the test compound solution (or control/vehicle) and incubate at 37°C for 2 minutes.

-

Initiation of Clotting: Add 100 µL of pre-warmed (37°C) thromboplastin reagent to the cuvette to initiate the clotting cascade.

-

Measurement: The coagulometer will automatically detect the formation of a fibrin clot and record the time in seconds. If performing manually, start a stopwatch upon addition of the thromboplastin reagent and stop it when a visible clot is formed.

-

Data Analysis: Perform each measurement in triplicate. Compare the mean PT of the test compounds to that of the vehicle control and the standard anticoagulant.

Visualizing the Core Mechanisms and Workflows

To better understand the synthesis and mechanism of action of this compound derivatives, the following diagrams provide visual representations of key processes.

Caption: Synthetic workflow for novel this compound derivatives.

Caption: The Vitamin K cycle and the inhibitory action of this compound derivatives.

Structure-Activity Relationship (SAR)

The anticoagulant potency of this compound derivatives is intricately linked to their molecular structure. Modifications to both the 4-hydroxycoumarin core and the 1-phenylpropyl side chain can significantly impact their interaction with the target enzyme, Vitamin K Epoxide Reductase (VKORC1).

Key SAR insights include:

-

The 4-hydroxy group is essential for activity , as it is believed to be involved in key interactions within the VKORC1 active site.

-

The lipophilicity of the 3-substituent plays a crucial role. Generally, increased lipophilicity leads to enhanced anticoagulant activity, likely due to improved membrane permeability and binding to the hydrophobic regions of the VKORC1 active site.

-

Electronic effects of substituents on the phenyl ring of the 1-phenylpropyl side chain modulate activity. Electron-donating groups, such as methoxy (P-OMe), can enhance activity, while electron-withdrawing groups, like nitro (P-NO₂), may decrease it. This suggests that the electronic nature of the aromatic ring influences the binding affinity to the enzyme.

-

Substitution on the coumarin ring can also affect activity. For instance, a methyl group at the 7-position (PC-Me) can lead to a slight increase in potency.

Caption: Structure-activity relationship logic for this compound derivatives.

This technical guide provides a foundational understanding of the synthesis and evaluation of novel this compound derivatives. The presented protocols, data, and visualizations are intended to serve as a valuable resource for the rational design and development of the next generation of oral anticoagulants. Further research into more diverse structural modifications and comprehensive in vivo studies will be crucial in identifying candidates with superior clinical potential.

Phenprocoumon Structure-Activity Relationship: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenprocoumon is a potent, long-acting oral anticoagulant belonging to the 4-hydroxycoumarin class of vitamin K antagonists.[1] It is widely used for the prevention and treatment of thromboembolic disorders.[2] this compound exerts its therapeutic effect by inhibiting the enzyme Vitamin K Epoxide Reductase (VKOR), a critical component of the vitamin K cycle.[3] This inhibition leads to a depletion of the reduced form of vitamin K, which is an essential cofactor for the post-translational gamma-carboxylation of several blood coagulation factors (II, VII, IX, and X) and anticoagulant proteins C and S.[1][3] The result is the production of under-carboxylated, biologically inactive forms of these factors, leading to a reduction in thrombus formation. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, detailing the key structural features that govern its anticoagulant activity. It includes a summary of available quantitative data, detailed experimental protocols for assessing anticoagulant efficacy, and visualizations of relevant biological pathways and experimental workflows.

Core Structure-Activity Relationships of 4-Hydroxycoumarins

The anticoagulant activity of this compound and related 4-hydroxycoumarins is intrinsically linked to their structural features. The fundamental scaffold for this class of compounds is the 4-hydroxycoumarin ring system. Key SAR principles are as follows:

-

4-Hydroxy Group: The acidic proton of the 4-hydroxy group is essential for anticoagulant activity. This group allows for the formation of a resonance-stabilized anion, which is believed to be the active form that binds to the VKOR enzyme.

-

3-Position Substituent: A large, lipophilic substituent at the 3-position of the 4-hydroxycoumarin ring is a critical determinant of anticoagulant potency. This substituent is thought to interact with a hydrophobic pocket in the active site of VKOR. The nature and stereochemistry of this substituent significantly influence the drug's potency and pharmacokinetic profile.

-

Stereochemistry: this compound is administered as a racemic mixture of (S)- and (R)-enantiomers. The (S)-enantiomer is significantly more potent as an anticoagulant than the (R)-enantiomer. This stereoselectivity highlights the specific spatial arrangement required for optimal interaction with the VKOR active site.

Quantitative Structure-Activity Relationship Data

Table 1: In Vitro Potency of Vitamin K Antagonists against Wild-Type VKORC1

| Compound | IC50 (nM) | Reference |

| This compound | 4.2 | |

| Acenocoumarol | < 1.0 | |

| Warfarin | ~10 | |

| Fluindione | ~10 |

Data from a cell-based reporter assay measuring VKORC1 activity.

The interaction of this compound with VKOR is also highly sensitive to mutations in the VKORC1 gene, which can lead to clinical resistance. The following table illustrates the impact of various mutations on the IC50 of this compound.

Table 2: Effect of VKORC1 Mutations on this compound IC50

| VKORC1 Mutant | This compound IC50 (nM) | Fold Change vs. Wild-Type | Reference |

| Wild-Type | 4.2 | 1.0 | |

| V29L | 11.2 | 2.7 | |

| A41S | 5.1 | 1.2 | |

| R58G | 835 | 198.8 | |

| L128R | 235 | 56.0 |

Data from a cell-based reporter assay.

Experimental Protocols

The evaluation of anticoagulant activity of this compound and its derivatives relies on a set of well-established in vitro and in vivo assays.

In Vitro Vitamin K Epoxide Reductase (VKOR) Inhibition Assay (Cell-Based)

This assay quantitatively determines the inhibitory potency of a compound against the VKOR enzyme.

Principle: This method utilizes a cell-based reporter system where the activity of VKOR is coupled to the secretion of a gamma-carboxylated reporter protein. Inhibition of VKOR leads to a decrease in the secretion of the active reporter protein, which can be quantified by ELISA.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK) 293 cells are engineered to co-express VKORC1 and a vitamin K-dependent reporter protein (e.g., Factor IX with a fused protein C-tag).

-

Compound Treatment: Cells are seeded in multi-well plates and incubated with varying concentrations of the test compound (e.g., this compound or its analogs) for a defined period.

-

VKOR Activity Induction: Vitamin K epoxide is added to the cell culture medium to initiate the VKOR-dependent carboxylation of the reporter protein.

-

Reporter Protein Quantification: After incubation, the cell culture supernatant is collected, and the concentration of the secreted, properly carboxylated reporter protein is determined using an enzyme-linked immunosorbent assay (ELISA) specific for the gamma-carboxylated form.

-

IC50 Determination: The percentage of VKOR inhibition is calculated for each compound concentration relative to a vehicle control. The IC50 value is then determined by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Prothrombin Time (PT) Assay

The PT assay is a fundamental screening test for the extrinsic and common pathways of the coagulation cascade and is widely used to monitor oral anticoagulant therapy.

Principle: The PT test measures the time it takes for a clot to form in a plasma sample after the addition of a reagent containing tissue factor (thromboplastin) and calcium. This compound prolongs the PT by decreasing the levels of functional factors II, VII, and X.

Methodology:

-

Sample Collection: Whole blood is collected in a tube containing a sodium citrate anticoagulant (typically 3.2%).

-

Plasma Preparation: The blood sample is centrifuged to separate the platelet-poor plasma.

-

Assay Performance:

-

Aliquots of the plasma are pre-warmed to 37°C.

-

A pre-warmed thromboplastin-calcium reagent is added to the plasma, and the time to clot formation is measured in seconds.

-

-

Data Analysis: The PT is reported in seconds. For monitoring therapy, the result is often expressed as the International Normalized Ratio (INR), which standardizes the PT ratio. A prolonged PT indicates a deficiency in one or more of the extrinsic or common pathway factors.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay is used to screen for deficiencies in the intrinsic and common pathways of coagulation.

Principle: The aPTT test measures the time it takes for a clot to form in a plasma sample after the addition of a reagent containing a contact activator (e.g., silica, kaolin) and phospholipids, followed by the addition of calcium.

Methodology:

-

Sample Collection and Plasma Preparation: Same as for the PT assay.

-

Assay Performance:

-

Aliquots of the plasma are pre-warmed to 37°C.

-

An aPTT reagent containing a contact activator and phospholipids is added to the plasma and incubated for a specific time to allow for the activation of contact factors.

-

Calcium chloride is then added to initiate the clotting cascade, and the time to clot formation is measured in seconds.

-

-

Data Analysis: The aPTT is reported in seconds. A prolonged aPTT suggests a deficiency in one or more of the intrinsic or common pathway factors.

Visualizations

Vitamin K Cycle and this compound's Mechanism of Action

Caption: The Vitamin K cycle and the inhibitory action of this compound on VKOR.

Experimental Workflow for In Vitro VKOR Inhibition Assay

Caption: Workflow for determining the IC50 of this compound analogs.

Logical Relationship of Coagulation Assays

Caption: Relationship between this compound action and coagulation assay results.

Conclusion

The structure-activity relationship of this compound is a classic example of how subtle molecular modifications can have profound effects on pharmacological activity. The core 4-hydroxycoumarin scaffold, the nature of the 3-position substituent, and the stereochemistry are all critical for potent anticoagulant effects. While comprehensive quantitative SAR data for a wide array of this compound analogs remains an area for further public research, the available data on the parent compound and related 4-hydroxycoumarins provide a strong foundation for the rational design of novel anticoagulants. The detailed experimental protocols and a clear understanding of the underlying biological pathways presented in this guide are intended to aid researchers and drug development professionals in their efforts to develop safer and more effective antithrombotic therapies.

References

Off-Target Effects of Phenprocoumon In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenprocoumon, a coumarin derivative, is a widely prescribed oral anticoagulant. Its therapeutic effect is primarily mediated through the inhibition of Vitamin K epoxide reductase (VKORC1), a key enzyme in the vitamin K cycle essential for the synthesis of coagulation factors. While its on-target effects are well-characterized, the off-target activities of this compound in vitro are an area of growing interest, with implications for both drug repurposing and understanding potential side effects. This technical guide provides an in-depth overview of the known in vitro off-target effects of this compound, with a primary focus on its recently identified role in promoting ferroptosis. This document summarizes quantitative data, details experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows.

Introduction to this compound and Off-Target Effects

This compound is a vitamin K antagonist (VKA) used for the prevention and treatment of thromboembolic disorders.[1] It functions by inhibiting VKORC1, thereby reducing the production of active vitamin K-dependent clotting factors II, VII, IX, and X.[1][2][3] Off-target effects, where a drug interacts with molecules other than its intended therapeutic target, are a critical consideration in drug development. These interactions can lead to unforeseen side effects or present opportunities for drug repurposing. For this compound, in vitro studies have begun to elucidate off-target activities beyond its role in coagulation.

Primary Off-Target Effect: Promotion of Ferroptosis

The most significant and well-documented off-target effect of this compound observed in vitro is the promotion of ferroptosis, a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides.[4]

In Vitro Evidence and Cellular Context

Studies have demonstrated that this compound can enhance ferroptotic cell death in various cell lines, including murine NIH3T3 fibroblasts and human HT-1080 fibrosarcoma cells. This pro-ferroptotic effect is particularly evident when cells are co-treated with known ferroptosis inducers such as RSL3 (a glutathione peroxidase 4 inhibitor) or erastin (a system xc- inhibitor). Importantly, the potentiation of cell death by this compound in these contexts is reversible by the ferroptosis inhibitor ferrostatin-1 and by vitamin K1, indicating a specific involvement in the ferroptotic pathway.

Signaling Pathway

The pro-ferroptotic activity of this compound is linked to the core mechanisms of ferroptosis, which involve the depletion of glutathione (GSH) and the inactivation of glutathione peroxidase 4 (GPX4). This leads to an accumulation of lipid reactive oxygen species (ROS) and subsequent cell death. The exact molecular mechanism by which this compound exacerbates this process is still under investigation but is thought to be independent of its effects on VKORC1.

Caption: Signaling pathway of ferroptosis induction and the promoting effect of this compound.

Quantitative Data on Off-Target Effects

While the pro-ferroptotic effect of this compound is qualitatively established, specific quantitative data on its off-target enzyme inhibition are limited in the publicly available literature. The following tables summarize the available quantitative data.

Table 1: On-Target Inhibition of Vitamin K Epoxide Reductase (VKORC1)

| Compound | Target | Assay System | IC50 | Reference |

| This compound | VKORC1 | Cell-based | ~100-200 nM |

Note: The IC50 value for this compound against VKORC1 can vary depending on the specific assay conditions and cell line used.

Table 2: Cytotoxicity in Cancer Cell Lines (Data for Coumarin Derivatives)

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| 3-Arylcoumarin derivative (Compound 7) | A549 (Lung Carcinoma) | Crystal Violet | 24.2 | |

| Docetaxel (Reference Drug) | A549 (Lung Carcinoma) | Crystal Violet | 9.47 |

There is a notable lack of published IC50 values for this compound against other specific off-target enzymes such as carbonic anhydrases or kinases.

Experimental Protocols

General Workflow for Investigating Off-Target Effects

The following diagram illustrates a general workflow for identifying and characterizing the off-target effects of a compound like this compound in vitro.

Caption: A generalized experimental workflow for identifying and characterizing off-target effects.

Detailed Protocol for In Vitro Ferroptosis Assay

This protocol is adapted from methodologies used to demonstrate the pro-ferroptotic effect of this compound.

Objective: To assess the effect of this compound on ferroptosis induction in a cancer cell line.

Materials:

-

Human HT-1080 fibrosarcoma cell line

-

DMEM (Dulbecco's Modified Eagle Medium)

-

FBS (Fetal Bovine Serum)

-

Penicillin-Streptomycin solution

-

This compound (stock solution in DMSO)

-

RSL3 (stock solution in DMSO)

-

Erastin (stock solution in DMSO)

-

Ferrostatin-1 (stock solution in DMSO)

-

Vitamin K1 (stock solution in a suitable solvent)

-

96-well plates

-

Flow cytometer

-

Annexin V-FITC Apoptosis Detection Kit

-

7-AAD (7-Aminoactinomycin D) or Propidium Iodide (PI)

Procedure:

-

Cell Culture:

-

Culture HT-1080 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Passage cells regularly to maintain sub-confluent growth.

-

-

Cell Seeding:

-

Seed HT-1080 cells into 96-well plates at a density of 5,000-10,000 cells per well.

-

Allow cells to adhere and grow for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound, RSL3, erastin, ferrostatin-1, and vitamin K1 in culture medium.

-

Treat cells with the following conditions (in triplicate):

-

Vehicle control (DMSO)

-

This compound alone (e.g., 10, 25, 50 µM)

-

RSL3 alone (e.g., 0.5, 1 µM)

-

Erastin alone (e.g., 2.5, 5 µM)

-

This compound + RSL3

-

This compound + Erastin

-

This compound + RSL3 + Ferrostatin-1 (e.g., 1 µM)

-

This compound + RSL3 + Vitamin K1 (e.g., 10 µM)

-

-

Incubate the plates for 24-48 hours.

-

-

Cell Death Analysis by Flow Cytometry:

-

Harvest cells by trypsinization, including the supernatant to collect any detached cells.

-

Wash cells with cold PBS.

-

Resuspend cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and 7-AAD (or PI) to the cell suspension according to the manufacturer's protocol.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the samples by flow cytometry.

-

-

Data Analysis:

-

Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).

-

Compare the percentage of dead cells (Annexin V positive and/or 7-AAD/PI positive) across the different treatment groups.

-

An increase in cell death in the this compound co-treatment groups compared to the inducer alone, which is reversed by ferrostatin-1 or vitamin K1, indicates a pro-ferroptotic effect.

-

Other Potential Off-Target Considerations

Mitochondrial Dysfunction

Ferroptosis is closely linked to mitochondrial dysfunction, including alterations in mitochondrial morphology and increased production of mitochondrial ROS. While direct quantitative data on this compound's impact on specific mitochondrial respiratory chain complexes are lacking, its pro-ferroptotic nature suggests an indirect effect on mitochondrial health.

Carbonic Anhydrase and Kinase Inhibition

While some coumarin derivatives have been investigated as inhibitors of carbonic anhydrases and various kinases, there is a lack of specific in vitro studies demonstrating direct inhibition of these enzymes by this compound with corresponding IC50 values.

Conclusion

The primary documented in vitro off-target effect of this compound is the promotion of ferroptosis, a distinct form of regulated cell death. This activity is observed in the presence of ferroptosis inducers and is reversible by specific inhibitors, highlighting a potential mechanism for both off-target toxicities and novel therapeutic applications. While the on-target inhibition of VKORC1 by this compound is well-quantified, there is a significant gap in the literature regarding quantitative data on its direct inhibition of other enzymes. Future research should focus on broader enzymatic screening and detailed mechanistic studies to fully elucidate the off-target profile of this compound. This will provide a more comprehensive understanding of its pharmacological actions and may unveil new avenues for its clinical use.

References

Phenprocoumon's Role in Vascular Calcification Pathways: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Vascular calcification, the pathological deposition of calcium phosphate crystals in blood vessels, is a significant contributor to cardiovascular morbidity and mortality.[1][2] While once considered a passive degenerative process, it is now recognized as an active, cell-mediated phenomenon akin to bone formation.[1][3] Phenprocoumon, a widely used vitamin K antagonist (VKA) for anticoagulation, has been identified as a significant, albeit often underestimated, factor in promoting this pathological process.[4] This technical guide provides an in-depth examination of the molecular pathways through which this compound contributes to vascular calcification. It details the central role of Matrix Gla Protein (MGP) inactivation, the subsequent dysregulation of key signaling pathways including Bone Morphogenetic Protein (BMP) and the RANKL/RANK/OPG system, and provides relevant experimental protocols and quantitative data for researchers in the field.

The Core Mechanism: Vitamin K Antagonism and MGP Inactivation

This compound exerts its therapeutic anticoagulant effect by inhibiting the vitamin K cycle. This cycle is crucial for the post-translational modification of vitamin K-dependent proteins (VKDPs), including several coagulation factors in the liver. The enzyme γ-glutamyl carboxylase (GGCX) converts glutamate (Glu) residues on these proteins to γ-carboxyglutamate (Gla) residues, a process that requires vitamin K hydroquinone as a cofactor. This compound inhibits the vitamin K epoxide reductase (VKOR) enzyme, which is responsible for regenerating vitamin K hydroquinone, thereby depleting its availability for the carboxylation reaction.

While effective for anticoagulation, this systemic inhibition affects all VKDPs, including those outside the liver. A critical extrahepatic VKDP is the Matrix Gla Protein (MGP) , one of the most potent inhibitors of soft tissue and vascular calcification known. MGP is synthesized by vascular smooth muscle cells (VSMCs) and, when fully carboxylated, becomes biologically active to prevent calcification. By inhibiting VKOR, this compound prevents the necessary γ-carboxylation of MGP, leading to the accumulation of inactive, uncarboxylated MGP (ucMGP). This loss of functional MGP is the primary initiating event in this compound-driven vascular calcification.

Key Signaling Pathways Dysregulated by this compound

The failure to activate MGP disrupts the delicate balance of signaling pathways that regulate VSMC phenotype and mineralization. This compound indirectly promotes a pro-calcific environment primarily by unleashing the activity of osteogenic morphogens that are normally held in check by active MGP.

The Bone Morphogenetic Protein (BMP) Pathway

The BMP signaling pathway is a critical driver of osteogenic differentiation. Specifically, BMP-2 has been identified within calcified vascular lesions and is known to promote the transformation of VSMCs into osteoblast-like cells.

-

Role of Active MGP: Fully carboxylated MGP is a direct inhibitor of BMP-2. It binds to BMP-2, preventing it from interacting with its receptors (BMPR1A/1B, BMPR2) on the surface of VSMCs. This action is crucial for maintaining the contractile, non-calcifying phenotype of healthy VSMCs.

-

Effect of this compound: In the presence of this compound, the resulting ucMGP is unable to effectively bind and inhibit BMP-2. This leads to unchecked BMP-2 signaling.

-

Downstream Consequences: Uninhibited BMP-2 binds to its receptors, initiating a signaling cascade that leads to the phosphorylation of Smad proteins (Smad1/5/8). These activated Smads translocate to the nucleus and, in conjunction with transcription factors like Runx2, drive the expression of osteogenic genes. This process, known as osteogenic transdifferentiation, causes VSMCs to lose their contractile markers and begin depositing a mineralized matrix, leading to vascular calcification.

The RANKL/RANK/OPG Pathway

The Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL), its receptor RANK, and its decoy receptor Osteoprotegerin (OPG) form a critical signaling axis in bone metabolism, but also play a role in vascular calcification.

-

General Role: RANKL, by binding to RANK on various cells, including VSMCs, can promote inflammatory and osteogenic processes. High expression of RANKL relative to OPG can accelerate vascular calcification.

-

Interaction with this compound: The link is less direct than with BMP-2. However, the osteogenic environment fostered by MGP inactivation can influence the local expression of RANKL/OPG. Some studies suggest that RANKL can directly stimulate the osteogenic differentiation of VSMCs in part by decreasing MGP expression. Therefore, the initial insult of MGP inactivation by this compound could be amplified by subsequent changes in the RANKL/OPG ratio, creating a positive feedback loop that further drives calcification.

Quantitative Data Summary

The following tables summarize quantitative findings from studies investigating the effects of Vitamin K antagonists (VKAs) like this compound and warfarin on markers of vascular calcification.

Table 1: Effect of VKA Treatment on Circulating MGP Forms

| Parameter | Control/High Vitamin K | VKA-Treated Group | Fold Change/Significance | Source(s) |

|---|---|---|---|---|

| Circulating ucMGP | Low / Baseline | Significantly Higher | - | |

| Circulating dp-ucMGP* | Baseline | Increased | Correlates with mortality risk | |

| Carboxylated MGP (cMGP) | Normal / Baseline | Decreased | - |

*dp-ucMGP: dephosphorylated-uncarboxylated MGP, a specific isoform often measured as a biomarker of vitamin K status and vascular health.

Table 2: VKA-Induced Changes in Animal Models of Vascular Calcification

| Animal Model | Treatment | Key Quantitative Finding(s) | Source(s) |

|---|---|---|---|

| Rats | Warfarin + Vitamin K-deficient diet | Accelerated vascular calcification. | |

| Rats | High Vitamin K supplementation | 37% regression of pre-existing VC. | |

| ApoE-/- Mice | Warfarin + Western Diet | Increased atherosclerotic plaque volume and calcification. |

| ApoE-/- Mice | Warfarin + Western Diet | Significantly increased circulating Thrombin-Antithrombin (TAT) levels, indicating a hypercoagulable state associated with calcification. | |

Table 3: In Vitro Effects of VKAs on Vascular Smooth Muscle Cells (VSMCs) | Cell Type | Treatment Condition | Outcome Measure | Result | Source(s) | | :--- | :--- | :--- | :--- | | Human VSMCs | High Phosphate + BMP-2 | Calcium Deposition | Enhanced calcification vs. high phosphate alone. | | | Human VSMCs | Warfarin | Osteogenic Markers | Inhibition of canonical β-catenin pathway prevents warfarin-regulated calcification. | | | Human VSMCs | Calcifying Medium | BMP-2 Expression | Increased expression. | |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are protocols for key experiments in the study of this compound-induced vascular calcification.

In Vitro Model of VKA-Induced VSMC Calcification

This protocol describes how to induce calcification in a culture of Vascular Smooth Muscle Cells (VSMCs) and test the effect of a VKA.

-

Cell Culture:

-

Culture human coronary artery smooth muscle cells (HCASMCs) in standard growth medium (e.g., SmGM-2) until they reach 80-90% confluence.

-

Plate cells in 12-well or 24-well plates at a desired density (e.g., 30,000 cells/cm²).

-

Allow cells to attach and grow for 24-48 hours.

-

-

Induction of Calcification:

-

Prepare a calcifying medium: DMEM high glucose supplemented with 10% FBS, antibiotics, and a high phosphate solution (e.g., a mixture of NaH₂PO₄ and Na₂HPO₄ to a final concentration of 1.9-2.5 mM).

-

Divide wells into experimental groups:

-

Control Group: Standard growth medium.

-

Calcifying Group: Calcifying medium.

-

VKA Group: Calcifying medium + this compound (or warfarin, e.g., 1 µM).

-

-

Replace the medium every 2-3 days for a period of 7-14 days.

-

-

Analysis:

-

After the incubation period, cells can be harvested for analysis of gene/protein expression (e.g., Runx2, ALP, SM22α) or stained to quantify mineral deposition.

-

Quantification of Calcification: Alizarin Red S Staining

Alizarin Red S (ARS) is a dye that specifically binds to calcium salts, forming a visible orange-red precipitate.

-

Preparation:

-

Prepare a 2% (w/v) ARS solution in distilled water. Adjust the pH to 4.1-4.3 using ammonium hydroxide.

-

Prepare a 4% paraformaldehyde (PFA) solution in PBS for cell fixation.

-

-

Staining Procedure:

-

Gently aspirate the culture medium from the wells.

-

Wash the cell monolayer twice with PBS.

-

Fix the cells with 4% PFA for 15-20 minutes at room temperature.

-

Wash the cells three times with deionized water.

-

Add the 2% ARS solution to each well, ensuring the cell layer is fully covered.

-

Incubate for 20-30 minutes at room temperature.

-

Carefully remove the ARS solution and wash the wells 3-5 times with deionized water until the wash water is clear.

-

-

Quantification (Optional):

-

After washing, the stained calcium deposits can be visualized and imaged using a bright-field microscope.

-

For quantitative analysis, destain the cells by adding 10% cetylpyridinium chloride to each well and incubating with shaking for 15-30 minutes.

-

Transfer the supernatant to a 96-well plate and measure the absorbance at a wavelength between 405-550 nm. The absorbance is proportional to the amount of bound stain and thus to the level of calcification.

-

Measurement of MGP Forms by ELISA

Enzyme-Linked Immunosorbent Assays (ELISAs) are used to quantify specific MGP isoforms (e.g., total MGP, ucMGP, dp-ucMGP) in biological samples like serum, plasma, or cell culture supernatants.

-

Principle:

-

Commercially available ELISA kits typically use a sandwich assay format. A capture antibody specific to an MGP epitope is coated onto a microplate. The sample is added, and MGP binds to the antibody. A second, detection antibody (often conjugated to an enzyme like HRP) that recognizes a different epitope on MGP is then added. Finally, a substrate is added, which is converted by the enzyme into a colored product. The intensity of the color is proportional to the concentration of MGP in the sample.

-

-

General Protocol (refer to specific kit instructions):

-

Prepare standards and samples according to the kit manual.

-

Add standards and samples to the antibody-coated wells and incubate.

-

Wash the wells to remove unbound substances.

-

Add the detection antibody and incubate.

-

Wash the wells again.

-

Add the enzyme substrate and incubate for color development.

-

Add a stop solution to terminate the reaction.

-

Read the absorbance on a microplate reader at the specified wavelength.

-

Calculate the MGP concentration in the samples by comparing their absorbance to the standard curve.

-

Conclusion and Future Directions

The evidence strongly implicates this compound as an active promoter of vascular calcification. Its mechanism of action is centered on the inhibition of vitamin K-dependent MGP carboxylation, which cripples the vessel's primary defense against mineralization. This leads to the dysregulation of powerful osteogenic signaling pathways, notably BMP-2, driving VSMCs toward an osteoblast-like phenotype. For researchers and drug development professionals, this understanding highlights several key points:

-

Biomarker Development: Circulating levels of inactive MGP (specifically dp-ucMGP) are a promising biomarker for identifying patients at high risk of VKA-induced vascular calcification.

-

Therapeutic Intervention: Supplementation with vitamin K2 (menaquinone) has shown potential in animal models to not only prevent but also regress vascular calcification by restoring MGP activity. This suggests a potential adjuvant therapy for patients requiring long-term VKA treatment.

-

Drug Development: The pathways downstream of MGP inactivation, such as the BMP-2 signaling cascade, represent potential targets for novel therapeutics aimed at mitigating the pro-calcific side effects of VKAs.

-

Clinical Consideration: The findings underscore the need for careful risk-benefit assessment when prescribing this compound, especially in patients with pre-existing risk factors for vascular calcification like chronic kidney disease or diabetes.

Future research should focus on large-scale clinical trials to validate the protective effects of vitamin K supplementation and to further elucidate the complex interplay between coagulation, calcification, and inflammation in the vasculature.

References

- 1. mdpi.com [mdpi.com]

- 2. Involvement of Vitamin K-Dependent Proteins in Vascular Calcification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. khu.elsevierpure.com [khu.elsevierpure.com]

- 4. This compound based anticoagulation is an underestimated factor in the pathogenesis of calciphylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Potential Anticancer Properties of Phenprocoumon: A Technical Guide

Disclaimer: This document explores the potential anticancer properties of phenprocoumon, primarily by examining the established anticancer mechanisms of the closely related drug, warfarin, and the broader class of coumarin derivatives. Currently, there is a notable lack of direct preclinical and clinical research specifically investigating the anticancer effects of this compound. Therefore, the information presented herein is based on inference and extrapolation from studies on similar compounds and should be interpreted as a guide for future research rather than a definitive statement on the therapeutic efficacy of this compound in oncology.

Introduction to this compound

This compound is an orally available, long-acting anticoagulant derived from coumarin.[1] It is primarily prescribed for the prevention and treatment of thromboembolic disorders.[2] Its therapeutic effect is achieved through the inhibition of vitamin K epoxide reductase (VKOR), an enzyme essential for the synthesis of active vitamin K.[1] This, in turn, disrupts the gamma-carboxylation and activation of several clotting factors, including factors II, VII, IX, and X, as well as anticoagulant proteins C and S.[1]

While the anticoagulant properties of this compound are well-established, emerging research into the anticancer activities of other vitamin K antagonists, particularly warfarin, has raised questions about the potential for this compound to exert similar effects. This guide will delve into the plausible anticancer mechanisms of this compound by examining the evidence from related compounds.

Potential Anticancer Mechanisms of Action

The anticancer potential of this compound can be inferred from two primary areas of research: the direct anticancer effects observed with warfarin, which shares a similar mechanism of action, and the broader anticancer activities of various coumarin derivatives.

Insights from Warfarin: Targeting Ferroptosis and the Gas6/Axl Pathway

Recent studies have illuminated two distinct anticancer mechanisms of warfarin that are independent of its anticoagulant effects. Given that this compound also inhibits VKOR, it is plausible that it could share these anticancer pathways.

2.1.1. Induction of Ferroptosis via VKORC1L1 Inhibition

A novel anticancer mechanism of warfarin involves the induction of ferroptosis, a form of iron-dependent programmed cell death.[3] Research has identified Vitamin K Epoxide Reductase Complex Subunit 1 Like 1 (VKORC1L1) as a potent inhibitor of ferroptosis. Warfarin, by inhibiting VKORC1L1, sensitizes cancer cells to ferroptotic cell death. Studies in human pancreatic cancer cells and mouse models have demonstrated that warfarin's reduction of VKORC1L1 activity leads to repressed tumor growth. Furthermore, the tumor suppressor protein p53 has been shown to be a direct transcriptional repressor of VKORC1L1, suggesting a link between p53 status and sensitivity to this therapeutic approach.

2.1.2. Inhibition of the Gas6/Axl Signaling Pathway

Warfarin has been shown to block the activation of the Axl receptor tyrosine kinase by inhibiting its ligand, Growth arrest-specific 6 (Gas6). Gas6 is a vitamin K-dependent protein, and its activation is crucial for its function. The Gas6/Axl signaling pathway is implicated in cancer progression, metastasis, and therapeutic resistance. By inhibiting the vitamin K-dependent activation of Gas6, warfarin can disrupt this pro-tumorigenic pathway. Notably, this inhibition of Gas6-mediated Axl activation occurs at warfarin concentrations below those required for anticoagulation. In preclinical models of pancreatic cancer, low-dose warfarin inhibited tumor cell migration, invasion, and proliferation while promoting apoptosis and increasing sensitivity to chemotherapy.

Broader Anticancer Activities of Coumarin Derivatives

This compound belongs to the coumarin class of compounds, many of which have demonstrated a wide range of anticancer activities in preclinical studies. These mechanisms are diverse and may also contribute to the potential anticancer profile of this compound.

2.2.1. Induction of Apoptosis

Numerous coumarin derivatives have been shown to induce apoptosis in cancer cells. This is often achieved through the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio and the activation of caspases, which are the executioners of apoptosis.

2.2.2. Cell Cycle Arrest

Coumarins have also been reported to cause cell cycle arrest at various phases, thereby inhibiting the proliferation of cancer cells.

2.2.3. Anti-Angiogenesis and Anti-Metastasis

Some coumarin derivatives exhibit anti-angiogenic and anti-metastatic properties, which are critical for preventing tumor growth and spread.

Quantitative Data from Preclinical Studies on Warfarin and Other Coumarins

The following tables summarize quantitative data from in vitro and in vivo studies on warfarin and other coumarin derivatives, which may provide a reference for the potential potency of this compound.

Table 1: In Vitro Cytotoxicity of Warfarin and Coumarin Derivatives Against Cancer Cell Lines

| Compound | Cancer Cell Line | Assay | IC50 Value | Reference |

| Warfarin | Pancreatic Cancer Cells | Proliferation Assay | Not specified, but showed potent inhibition | |

| Furanocoumarins | Human Leukemia Cell Lines (HL-60, HL-60/MX1, HL-60/MX2) | Cytotoxicity Assay | Varies by derivative |

Table 2: In Vivo Antitumor Efficacy of Warfarin

| Compound | Animal Model | Cancer Type | Treatment | Tumor Growth Inhibition | Reference |

| Warfarin | Mouse Model | Pancreatic Cancer | Low-dose warfarin | Strong repression of tumor growth | |

| Warfarin | Mouse Model | Pancreatic Cancer | Low-dose warfarin | Blocked progression and spread |

Experimental Protocols

Detailed experimental protocols for investigating the anticancer properties of a compound like this compound would involve a series of in vitro and in vivo assays. Below are generalized protocols for key experiments.

In Vitro Assays

4.1.1. Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

4.1.2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for a predetermined time.

-

Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

4.1.3. Cell Cycle Analysis

-

Cell Treatment and Fixation: Treat cells with this compound, then harvest and fix them in cold 70% ethanol.

-

Staining: Stain the cells with a solution containing PI and RNase.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Xenograft Model

-

Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.

-

Compound Administration: Once tumors reach a certain size, randomize the mice into treatment and control groups and administer this compound (or vehicle control) via an appropriate route (e.g., oral gavage).

-

Efficacy Evaluation: Continue treatment for a specified period, monitoring tumor volume and the general health of the mice. At the end of the study, excise the tumors and weigh them.

-

Histological and Molecular Analysis: Analyze tumor tissues for markers of proliferation, apoptosis, and the specific signaling pathways of interest.

Visualizations of Signaling Pathways and Workflows

Signaling Pathways

Experimental Workflow

Conclusion and Future Directions

While direct evidence for the anticancer properties of this compound is currently lacking, the substantial preclinical data on warfarin and other coumarin derivatives provide a strong rationale for further investigation. The potential for this compound to induce ferroptosis and inhibit the Gas6/Axl signaling pathway, similar to warfarin, presents exciting new avenues for cancer research.

Future studies should focus on:

-

In vitro screening: Evaluating the cytotoxic and cytostatic effects of this compound across a panel of human cancer cell lines to determine its IC50 values.

-

Mechanistic studies: Investigating whether this compound induces apoptosis, ferroptosis, and/or cell cycle arrest, and its effects on the Gas6/Axl pathway in cancer cells.

-

In vivo studies: Assessing the antitumor efficacy and safety of this compound in various preclinical cancer models, such as cell line-derived xenografts and patient-derived xenografts.

Such research is crucial to determine if this compound, a long-established anticoagulant, could be repurposed as a novel anticancer agent.

References

- 1. Warfarin blocks Gas6-mediated Axl activation required for pancreatic cancer epithelial plasticity and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C18H16O3 | CID 54680692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Study Investigates the Possible Anti-Cancer Properties of Warfarin | Technology Networks [technologynetworks.com]

Phenprocoumon's Impact on Cancer Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenprocoumon, a long-acting oral anticoagulant, is a coumarin derivative that functions as a vitamin K antagonist.[1] Its primary clinical application is the prevention and treatment of thromboembolic disorders.[2][3] The mechanism of action involves the inhibition of vitamin K epoxide reductase (VKOR), an enzyme crucial for the synthesis of active vitamin K-dependent coagulation factors II, VII, IX, and X, as well as anticoagulant proteins C and S.[1][4] Emerging research has shed light on the potential of vitamin K antagonists, including this compound, to influence cancer cell proliferation. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on cancer cells, with a focus on its impact on cell proliferation, the underlying signaling pathways, and detailed experimental protocols for investigation.

Introduction